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molecular formula C13H11NO3 B8671317 5-Benzoyl-1-methyl-1h-pyrrole-2-carboxylic acid

5-Benzoyl-1-methyl-1h-pyrrole-2-carboxylic acid

Cat. No. B8671317
M. Wt: 229.23 g/mol
InChI Key: MBIFMFCBGOHELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282242

Procedure details

Methyl 1-methyl-5-benzoylpyrrole-2-carboxylate (0.78 g.) was heated on a steam bath for 1 hour with 40 ml. of 1 N sodium hydroxide and 20 ml. of methanol. The reaction mixture was cooled to room temperature, extracted with ether, made acid with conc. hydrochloric acid and 1-methyl-5-benzoylpyrrole-2-carboxylic acid recovered by filtration (0.47 g., m.p. 178°-181° C.). Recrystallization from acetone/hexane afforded product for analysis (0.34 g., m.p. 178°-180° C.).
Name
Methyl 1-methyl-5-benzoylpyrrole-2-carboxylate
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]1[C:15]([O:17]C)=[O:16].[OH-].[Na+]>CO>[CH3:1][N:2]1[C:6]([C:7](=[O:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:5][CH:4]=[C:3]1[C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Methyl 1-methyl-5-benzoylpyrrole-2-carboxylate
Quantity
0.78 g
Type
reactant
Smiles
CN1C(=CC=C1C(C1=CC=CC=C1)=O)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
recovered by filtration (0.47 g., m.p. 178°-181° C.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone/hexane afforded product for analysis (0.34 g., m.p. 178°-180° C.)

Outcomes

Product
Name
Type
Smiles
CN1C(=CC=C1C(C1=CC=CC=C1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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